

Application Notes and Protocols for Senescence Induction Using ATR Inhibitors

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Compound of Interest

Compound Name: Atr-IN-6

Cat. No.: B12413924

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These application notes provide a comprehensive overview of the induction of cellular senescence through the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA Damage Response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1] Inhibition of ATR has emerged as a promising strategy to induce senescence, a state of irreversible cell cycle arrest, which is considered a favorable outcome in cancer therapies.[2]

Mechanism of Action: ATR Inhibition and Senescence

ATR is a master regulator of the DDR pathway, responsible for sensing and signaling replication stress, which in turn triggers the S and G2-M cell cycle checkpoints to halt replication and facilitate DNA repair.[3] The inhibition of ATR disrupts this process, leading to an accumulation of DNA damage. This persistent DNA damage signal can activate the p53 tumor suppressor pathway.[4][5] Activated p53 induces the transcription of the cyclin-dependent kinase inhibitor p21CIP1, which blocks CDK2 activity, resulting in hypophosphorylated Retinoblastoma (Rb) protein and subsequent cell cycle exit into senescence.

Persistent activation of the ATR signaling pathway, even in the absence of DNA breaks, has been shown to be sufficient to trigger p53-dependent senescence. This suggests that ATR's

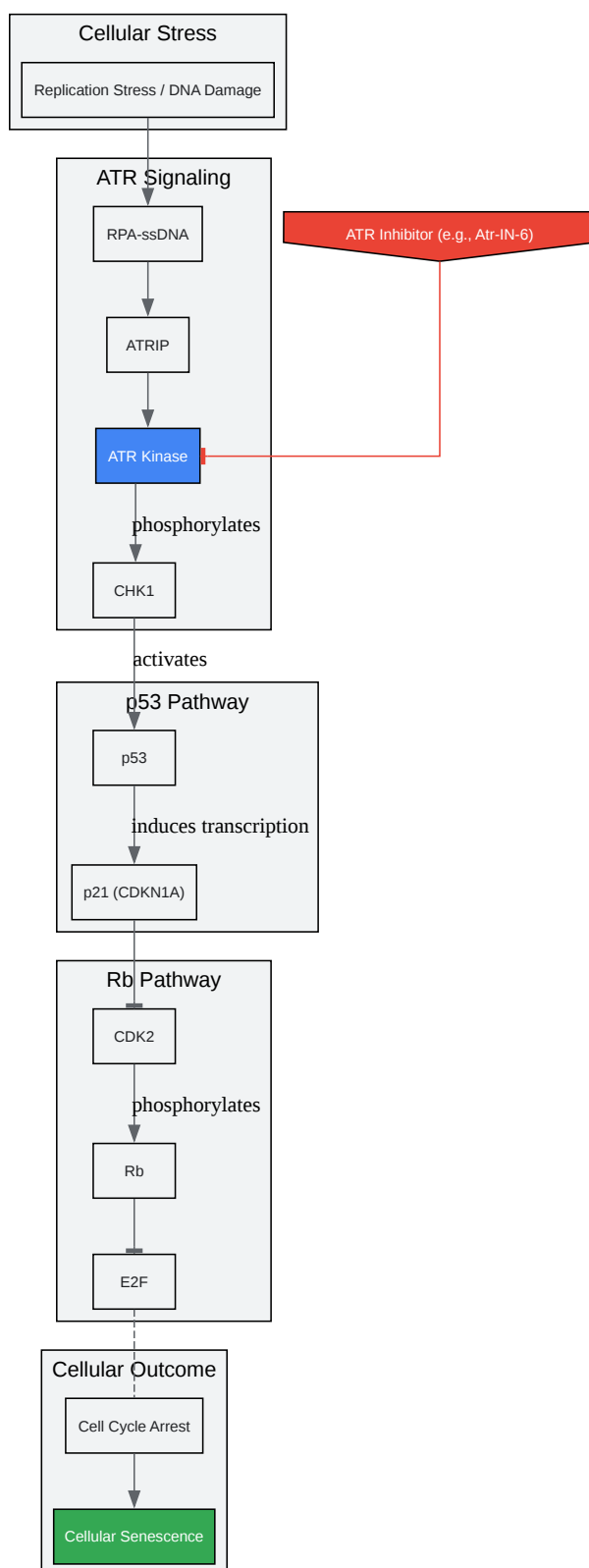
role in maintaining genomic stability is crucial, and its inhibition can push cells towards a senescent state. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint regulated by ATR for survival following DNA damage. Therefore, inhibiting ATR is expected to be more effective in inducing senescence in cancer cells compared to normal cells.

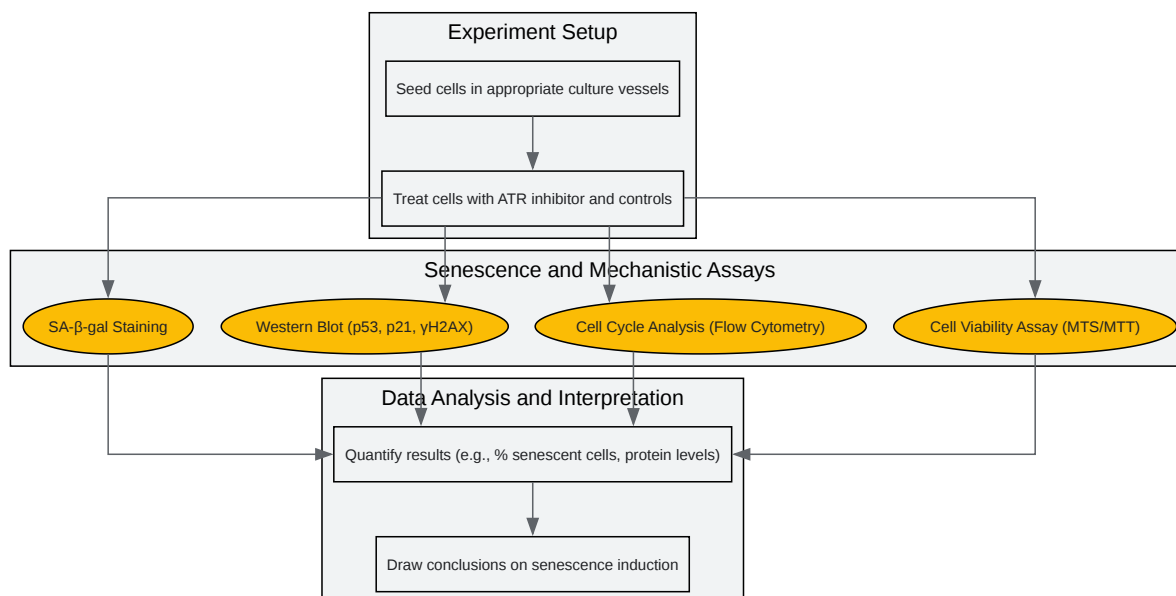
Quantitative Data on ATR Inhibitors for Senescence Induction

The following table summarizes quantitative data for commonly used ATR inhibitors in research settings. It is important to note that optimal concentrations and treatment durations are cell-line dependent and should be empirically determined.

ATR Inhibitor	Cell Line(s)	Concentration	Treatment Duration	Outcome	Reference
VE-822	Head and Neck Squamous Cell Carcinoma (HNSCC) cells (UM-SCC-47, Cal33)	Not Specified	Not Specified	Increased senescence in combination with ionizing radiation.	
Ceralasertib (AZD6738)	Small-Cell Lung Cancer (SCLC) cells (RPP, RPM)	1 μ M	72 hours	Increased cell surface expression of PD-L1.	
Berzosertib (VX-970/M6620)	Multiple Myeloma (MM) patient cells	0.3 μ M	Not Specified	Synergizes with melphalan to induce apoptosis.	
AZD0156 (ATM inhibitor)	Head and Neck Squamous Cell Carcinoma (HNSCC) cells (UM-SCC-47, Cal33)	Not Specified	Not Specified	Increased senescence in combination with ionizing radiation.	

Signaling Pathway





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